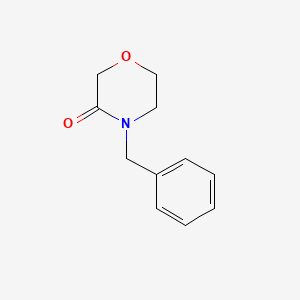

4-Benzylmorpholin-3-one

Beschreibung

Contextualization of Morpholinone Heterocycles in Synthetic Chemistry

Heterocyclic compounds are fundamental to organic and medicinal chemistry, with a significant percentage of bioactive compounds and pharmaceuticals incorporating a heterocyclic moiety into their structure. beilstein-journals.org Among these, N,O-heterocycles like morpholines and their derivatives are prominent pharmacophores found in a range of pharmaceuticals. nih.gov The morpholinone scaffold, a six-membered ring containing both a nitrogen and an oxygen atom, is a key structural component in numerous biologically active molecules. semanticscholar.org

Morpholinone derivatives have been investigated for a variety of biological activities, including the potential to block T-type calcium channels, which has implications for treating conditions like myocardial disease, pain, and epilepsy. semanticscholar.org Furthermore, the morpholine (B109124) ring is embedded in drugs such as the antidepressant edivoxetine, the antibiotic linezolid, and the EGFR inhibitor gefitinib, which is used in cancer therapy. nih.gov The utility of these heterocycles extends beyond their biological roles; they are also valuable synthetic intermediates. nih.gov Their structural framework allows for diverse chemical modifications, making them ideal starting points for constructing compound libraries for drug discovery and for developing novel synthetic methodologies. semanticscholar.orgnih.gov

Significance of the 4-Benzylmorpholin-3-one Scaffold in Academic Research

The this compound scaffold is a specific and important example within the broader class of morpholinones. Its significance in academic research stems primarily from its role as a versatile intermediate and building block. cymitquimica.com The presence of the benzyl (B1604629) group on the nitrogen atom serves as a protecting group, which influences the reactivity of the molecule and can be removed or modified in subsequent synthetic steps. nih.govacs.org

A common and straightforward synthesis for this compound involves the N-alkylation of morpholin-3-one (B89469). In a typical procedure, morpholin-3-one is treated with a base, such as sodium hydride, in a solvent like N,N-dimethylformamide (DMF). The subsequent addition of benzyl bromide results in the formation of this compound. nih.govacs.org

| Property | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| CAS Number | 61636-32-6 |

| Appearance | Colorless oil |

| Molecular Weight | 191.23 g/mol |

This table presents key properties of this compound.

Research has demonstrated the utility of this scaffold in various chemical transformations. For instance, the reaction of this compound with triethyl phosphite (B83602), prompted by phosphoryl chloride, leads to the formation of dehydrophosphonates, specifically Diethyl (4-Benzyl-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate. nih.govacs.org This reaction highlights how the N-benzyl protection directs the reaction pathway differently compared to unprotected morpholin-3-one, which yields bisphosphonates under similar conditions. nih.govacs.org This reactivity makes the scaffold a valuable tool for creating novel heterocyclic phosphonates, which are of interest as building blocks in medicinal chemistry. nih.gov

Furthermore, derivatives of this core structure are crucial in the synthesis of important pharmaceuticals. A hydroxylated version, 4-Benzyl-2-hydroxy-morpholin-3-one, serves as an intermediate in the synthesis of Aprepitant, an NK1 receptor antagonist used as an antiemetic. chemicalbook.com

Overview of Research Trajectories for this compound

The research involving this compound and its related structures is primarily focused on its application in synthetic and medicinal chemistry. Key research trajectories include its use as a foundational structure for generating molecular diversity and as a substrate in the development of new synthetic methods.

One major area of research is the use of the this compound framework to create more complex and potentially bioactive molecules. By modifying the core structure, researchers can synthesize a variety of derivatives. For example, the scaffold is used to prepare novel heterocyclic phosphonates and bisphosphonates, which are classes of compounds with potential applications in drug discovery. nih.govacs.org The ability to selectively functionalize the morpholinone ring makes it an attractive starting point for creating libraries of compounds for screening.

Another significant research trajectory involves the development of advanced synthetic methodologies, particularly in asymmetric synthesis. Palladium-catalyzed allylic alkylation has been successfully used for the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds, including derivatives of morpholinone. nih.govnih.gov These methods allow for the creation of chiral morpholinones with high enantiomeric excess, which is crucial for producing enantiomerically pure pharmaceuticals. nih.gov While these studies may use differently substituted morpholinones, the principles are applicable to the this compound system, highlighting a path toward chiral derivatives.

The role of this compound as a key intermediate continues to be a practical focus. Its application in the synthesis of pharmaceutical agents like Aprepitant underscores its industrial and academic relevance. chemicalbook.com Research in this area often aims to optimize synthetic routes to these intermediates, improving yields and scalability. acs.org The development of practical syntheses for chiral morpholine derivatives, starting from scaffolds related to this compound, is an active area of process chemistry research. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-9-14-7-6-12(11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAJALSKRUHGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485244 | |

| Record name | 4-Benzylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61636-32-6 | |

| Record name | 4-Benzylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzylmorpholin 3 One and Analogues

Classical Approaches for the Synthesis of 4-Benzylmorpholin-3-one

Traditional methods for preparing this compound primarily rely on two robust strategies: the direct benzylation of the morpholin-3-one (B89469) core and the construction of the morpholinone ring from acyclic precursors.

N-Alkylation Strategies for Morpholin-3-one Benzylation

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of morpholin-3-one. This reaction involves the deprotonation of the nitrogen atom in the morpholin-3-one ring, followed by nucleophilic attack on a benzyl (B1604629) halide.

A common procedure involves dissolving morpholin-3-one in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govacs.org The solution is cooled, and a strong base, typically sodium hydride (NaH), is added to generate the corresponding anion. nih.govacs.org Subsequently, benzyl bromide is introduced, and the reaction mixture is stirred for several hours to afford this compound. nih.govacs.org This method is highly efficient, often resulting in quantitative yields. nih.gov

Alternative bases like potassium carbonate can also be used, particularly in the synthesis of analogous structures. For instance, the alkylation of morpholin-3-one with 3-(bromomethyl)-5-bromopyridine is effectively carried out using potassium carbonate in DMF at elevated temperatures.

Table 1: N-Alkylation of Morpholin-3-one

| Reagents | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Morpholin-3-one, Benzyl bromide | Sodium hydride | DMF | 0 °C to RT | 100% | nih.gov |

Cyclization Reactions in this compound Synthesis

An alternative classical approach involves the construction of the morpholinone ring itself. This can be achieved through the cyclization of appropriately substituted acyclic precursors. For example, starting from chiral glycerin chlorohydrin, a multi-step synthesis can lead to (S)-methyl 4-benzylmorpholine-3-carboxylate. This process involves the reaction of (S)-glycerin chlorohydrin with benzylamine (B48309) to form a diol intermediate, followed by haloacetylation and subsequent ring closure to form the morpholine (B109124) ring.

Modern and Advanced Synthetic Transformations toward this compound

Contemporary synthetic chemistry has introduced more sophisticated methods for the preparation of this compound and its derivatives, focusing on catalytic efficiency and process optimization.

Catalytic Methods for this compound Formation

Catalytic methods offer significant advantages in terms of reaction efficiency and sustainability. Phase-transfer catalysis (PTC) has been successfully applied to the synthesis of N-benzylmorpholine. niscair.res.in This technique facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. niscair.res.in The synthesis of N-benzylmorpholine from morpholine and benzyl bromide can be efficiently carried out using a polymer-supported phase-transfer catalyst under ultrasonic irradiation. niscair.res.in

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool. This method has been used to couple 4-(bromomethyl)morpholin-3-one with 5-bromo-3-aminopyridine using a palladium catalyst and a suitable ligand, achieving high yields.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, is a modern manufacturing technique that offers numerous benefits over traditional batch processing, including enhanced safety, scalability, and efficiency. kewaunee.inmdpi.com This approach involves the continuous pumping of reactants through a reactor where they mix and react. kewaunee.in While specific examples for the production of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are well-suited for its large-scale synthesis. kewaunee.in Reactions that are hazardous or difficult to control in batch, such as those involving strong bases or exothermic processes, can be managed more effectively in a flow system. virujgroup.com The continuous nature of flow chemistry also allows for seamless scaling from laboratory to industrial production. kewaunee.in

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of paramount importance, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry.

One notable approach is the dynamic kinetic resolution-driven asymmetric transfer hydrogenation of racemic N-benzyl-2-benzoylmorpholin-3-ones. scribd.com This method allows for the simultaneous control of two adjacent stereocenters in a single step with high diastereoselectivity and enantioselectivity, leading to the formation of specific stereoisomers of 2-(hydroxyphenylmethyl)morpholin-3-ones. scribd.com

Enantioselective catalysis and chiral resolution are also key strategies. For instance, the synthesis of (S)-4-benzyl-3-methylmorpholine can be achieved through the reduction of a ketone precursor using a chiral reducing agent or by enzymatic resolution. Chiral resolution via the formation of diastereomeric salts with a chiral resolving agent, such as (1S)-(+)-camphorsulfonic acid, is another viable method for obtaining enantiomerically pure compounds.

The synthesis of (S)-(4-benzylmorpholin-3-yl)acetic acid methyl ester highlights the use of chiral building blocks and protecting groups to maintain stereochemical integrity throughout a multi-step synthesis.

Asymmetric Induction in this compound Synthesis

Asymmetric induction is the process where a chiral element within the substrate, reagent, or catalyst influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer. wikipedia.org This is a cornerstone of asymmetric synthesis. wikipedia.orguvic.ca In the context of this compound synthesis, induction methods are employed to establish the desired stereochemistry at the chiral centers of the morpholinone core.

Two primary strategies for asymmetric induction are:

Internal Asymmetric Induction : This method utilizes a chiral center that is already part of the reacting molecule. wikipedia.org A common approach is to use starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds. cutm.ac.in For instance, the synthesis of 3-substituted-N-benzyl-morpholin-2-ones can be achieved starting from α-amino acids. semanticscholar.org In this process, the inherent chirality of the amino acid directs the stereochemical outcome of the subsequent cyclization and benzylation steps.

External Asymmetric Induction : This involves the introduction of chirality through an external agent, such as a chiral auxiliary, reagent, or catalyst, which is not part of the final product. wikipedia.orguvic.ca Chiral auxiliaries are temporarily attached to the substrate to direct a diastereoselective reaction, after which they are cleaved. wikipedia.orguvic.ca While specific examples for this compound are not detailed in the provided context, the use of chiral catalysts in dynamic kinetic resolution (discussed below) represents a powerful form of external asymmetric induction. researchgate.net

Resolution Techniques for Chiral this compound Intermediates

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This is distinct from asymmetric synthesis, as it separates pre-existing enantiomers rather than creating them selectively.

A prevalent method is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic mixture (e.g., a chiral carboxylic acid or amine intermediate) with a single enantiomer of a "resolving agent." wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound. wikipedia.org Tartaric acid and 1-phenylethylamine (B125046) are common resolving agents. wikipedia.org

In a practical application for a related compound, the commercial synthesis of a chiral morpholine derivative involved the resolution of a morpholine amide intermediate to establish the required S-morpholino stereocenter. acs.org Another key technique for both analytical and preparative separation of enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. scribd.com

Dynamic Kinetic Resolution in Morpholinone Synthesis

Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% theoretical yield limit of classical resolution. wikipedia.org In DKR, the unwanted enantiomer is continuously racemized (converted back to the racemic mixture) in situ, allowing the desired enantiomer to be continuously formed from the entire starting racemate, theoretically enabling a 100% yield. researchgate.net

Several DKR methodologies have been successfully applied to the synthesis of morpholinone structures:

DKR of α-Bromo Esters : The dynamic kinetic resolution of α-bromo esters derived from (S)-mandelate has been used for the asymmetric synthesis of 3-substituted morpholin-2-ones. arkat-usa.org This process involves a nucleophilic substitution with N-substituted 2-aminoethanol nucleophiles, followed by a spontaneous cyclization, yielding morpholin-2-ones with up to a 95:5 enantiomeric ratio (er). arkat-usa.org

Isothiourea-Catalysed Acylative DKR : A highly enantioselective acylative DKR of tetra-substituted morpholinone lactols has been developed using an isothiourea catalyst. nih.govchemrxiv.org This method provides access to highly enantioenriched ester products with excellent yields and enantioselectivity. chemrxiv.org The process has been demonstrated to be effective across a broad range of substrates. chemrxiv.org

| DKR Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) |

| Acylative DKR | Isothiourea | Tetra-substituted morpholinone lactols | Up to 89% | Up to 99:1 er |

| Nucleophilic Substitution | TBAI, DIEA | (S)-mandelate-derived α-bromo esters | Up to 81% | Up to 97:3 dr |

Asymmetric Transfer Hydrogenation (ATH) Driven DKR : A highly efficient DKR process driven by asymmetric transfer hydrogenation has been applied to racemic 2-benzoyl-4-benzylmorpholin-3-ones. scribd.com Using a chiral Ruthenium catalyst, this reaction simultaneously controls two adjacent stereocenters, producing the corresponding 2-(hydroxyphenylmethyl)morpholin-3-ones with outstanding diastereoselectivity and enantioselectivity. scribd.com This method was successfully employed to synthesize all four stereoisomers of the antidepressant reboxetine. scribd.com

| Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 2-Benzoyl-4-benzylmorpholin-3-one (4a) | 96% | 99:1 | 99% |

| 2-(4-Chlorobenzoyl)-4-benzylmorpholin-3-one (4b) | 98% | 99:1 | 99% |

| 2-(4-Methylbenzoyl)-4-benzylmorpholin-3-one (4c) | 95% | 99:1 | 99% |

Scalability and Process Optimization in this compound Synthesis

Scaling a synthetic process from the laboratory bench to industrial production requires significant optimization to ensure safety, efficiency, and cost-effectiveness. acs.orgmachinemetrics.com

A key strategy is the development of one-pot protocols , which reduce the number of separate reaction, workup, and purification steps, thereby saving time, materials, and cost. semanticscholar.org A simple and scalable one-pot synthesis for 3-substituted-N-benzyl-morpholin-2-ones has been developed, starting from α-amino acids, 1,2-dibromoethane, and benzyl bromide. semanticscholar.org

Process optimization involves the systematic study of reaction parameters to find the optimal conditions. machinemetrics.com This can be achieved through Design of Experiment (DoE) methodologies to identify the ideal ranges for temperature, concentration, and reagent stoichiometry. acs.org For instance, optimizing temperature can suppress side reactions and minimize energy consumption. smolecule.com

For large-scale operations, safety is paramount. The use of Process Analytical Technologies (PAT) and calorimetry can help monitor reactions in real-time, preventing the hazardous accumulation of unstable reagents. acs.org For particularly energetic or hazardous reactions, transitioning from batch processing to a continuous flow reactor can offer significant safety and control advantages. acs.org The scalability of synthetic methods is a critical consideration; the isothiourea-catalyzed DKR has been shown to be amenable to a 1-gram laboratory scale, and the ATH-DKR of 2-benzoyl-4-benzylmorpholin-3-one was demonstrated on a 2-gram scale, indicating potential for further scale-up. scribd.comchemrxiv.org The development of a commercial synthesis for a related chiral morpholine in a clinical pilot plant underscores the successful application of these principles in an industrial setting. acs.org

Chemical Reactivity and Transformations of 4 Benzylmorpholin 3 One

Electrophilic and Nucleophilic Reactions at the Morpholinone Ring System

The morpholinone ring of 4-benzylmorpholin-3-one contains several reactive sites, including the nitrogen atom, the carbonyl group, and the adjacent α-carbons, making it amenable to various functionalization strategies.

The functionalization of the this compound core can be achieved through reactions at its carbon and nitrogen centers. The carbon atom at the C-2 position, adjacent to the carbonyl group, is particularly reactive. For instance, derivatives such as 2-benzoyl-4-benzylmorpholin-3-one can be synthesized, which exist as a mixture of keto and enol tautomers. scribd.com This intermediate can then undergo further transformations, such as asymmetric transfer hydrogenation, to produce hydroxylated derivatives with controlled stereochemistry. scribd.com

The core can also be modified through nucleophilic substitution reactions. The synthesis of derivatives like (S)-(4-benzylmorpholin-3-yl)acetic acid methyl ester demonstrates how the core can be used as a building block for more complex molecules.

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | C-2 | Benzoylating agent | 2-Benzoyl-4-benzylmorpholin-3-one | scribd.com |

| Asymmetric Transfer Hydrogenation | C-2 Carbonyl | Chiral Ru-catalyst, Formic acid/triethylamine | 2-(Hydroxyphenylmethyl)morpholin-3-ones | scribd.com |

| Alkylation | C-2 | LDA, Alkyl triflates | C-2 Alkylated morpholinone | nih.gov |

The structural integrity of the morpholinone ring can be manipulated through ring-opening and ring-closing reactions. While the this compound ring is generally stable, related structures can undergo polymerization. For example, the ring-opening polymerization of (S)-3-benzylmorpholine-2,5-dione, a related cyclic ester, can be initiated by organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form poly(ester amide)s. researchgate.net

Conversely, the synthesis of the morpholin-3-one (B89469) ring often involves a crucial ring-closing step. researchgate.net A common strategy is the intramolecular cyclization of an appropriately substituted acyclic precursor. For example, α-(2-chloroethoxy)-amides can undergo base-mediated cyclization to form the morpholin-3-one ring. researchgate.net Another synthetic approach involves the acid-catalyzed cyclization of N-benzyl serinol derivatives to construct the morpholine (B109124) framework. Ring-closing metathesis (RCM) is a powerful, modern technique used to form various ring sizes, including the six-membered morpholine ring from suitable diene precursors, often employing ruthenium-based catalysts like the Grubbs catalyst. masterorganicchemistry.comorganic-chemistry.org

| Reaction Type | Description | Catalyst/Reagents | Reference |

|---|---|---|---|

| Ring-Opening Polymerization | ROP of related morpholine-2,5-diones to form polymers. | DBU/Thiourea | researchgate.net |

| Ring-Closing Cyclization | Intramolecular cyclization of α-(2-chloroethoxy)-amides. | Base-mediated | researchgate.net |

| Ring-Closing Metathesis | Formation of the heterocyclic ring from an acyclic diene. | Grubbs' Catalyst (Ruthenium-based) | masterorganicchemistry.comorganic-chemistry.org |

Reactions Involving the Benzyl (B1604629) Moiety of this compound

The benzyl group provides an additional site for reactivity, distinct from the morpholinone ring system. Both the aromatic phenyl ring and the benzylic carbon can be targeted for transformations.

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) to introduce various functional groups. numberanalytics.com The alkyl substituent (the morpholinone-methylene group) on the benzene (B151609) ring acts as an activating group and an ortho, para-director. Therefore, reactions such as nitration, halogenation, and sulfonation are expected to yield primarily ortho- and para-substituted products. masterorganicchemistry.combyjus.com For example, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group (—NO₂) onto the ring. numberanalytics.comminia.edu.eg Similarly, halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would result in a bromo-substituted phenyl ring. minia.edu.eg Research on related structures, such as 2-(4-chlorobenzoyl)-4-benzylmorpholin-3-one and 2-(4-methylbenzoyl)-4-benzylmorpholin-3-one, confirms that the phenyl ring of a benzoyl group at the C-2 position can be readily substituted, indicating the feasibility of such reactions on the N-benzyl group as well. scribd.com

The benzylic carbon—the CH₂ group connecting the phenyl ring to the morpholine nitrogen—is a site of enhanced reactivity due to the resonance stabilization of intermediates (radicals, carbocations) by the adjacent aromatic ring. chemistrysteps.compearson.com

Two key transformations at this position are oxidation and halogenation.

Oxidation : Strong oxidizing agents can oxidize the benzylic position. Reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating can cleave the benzylic C-H bonds and oxidize the entire side chain to a carboxylic acid group. chemistrysteps.comyoutube.com In the case of this compound, this would lead to the cleavage of the benzyl group and formation of benzoic acid.

Free-Radical Halogenation : The benzylic position can be selectively halogenated using reagents that favor free-radical pathways. N-Bromosuccinimide (NBS), often with a radical initiator like peroxide and heat or light, is commonly used to introduce a bromine atom specifically at the benzylic carbon, yielding a 4-(bromophenylmethyl)morpholin-3-one derivative. chemistrysteps.comyoutube.com

Formation of Phosphonate (B1237965) Derivatives from this compound

A significant area of reactivity for this compound involves its conversion into various organophosphorus compounds, particularly phosphonates. These derivatives are of interest as they are structural analogues of amino acids and can possess important biological properties. uiowa.edu

One established method involves the reaction of this compound with triethyl phosphite (B83602) in the presence of phosphoryl chloride (POCl₃). nih.gov This reaction does not yield a simple phosphonate but results in the formation of diethyl (4-benzyl-5,6-dihydro-2H-1,4-oxazin-5-yl)phosphonate (also named diethyl N-benzyl-2,3-dehydromorpholyl-3-phosphonate). thieme-connect.deacs.org This outcome indicates that the reaction proceeds with dehydration, leading to an enamine-like phosphonate. The nitrogen protection with the benzyl group is crucial; in its absence, morpholin-3-one itself yields a gem-bisphosphonate. nih.gov

Another route allows for the synthesis of a gem-bisphosphonate derivative. By activating the carbonyl group of this compound with trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base, followed by treatment with diethyl phosphite, tetraethyl (4-benzylmorpholine-3,3-diyl)bisphosphonate can be formed. nih.govacs.org

| Product | Reagents | Conditions | Reference |

|---|---|---|---|

| Diethyl (4-benzyl-5,6-dihydro-2H-1,4-oxazin-5-yl)phosphonate | Triethyl phosphite, Phosphoryl chloride | - | nih.govthieme-connect.deacs.org |

| Tetraethyl (4-benzylmorpholine-3,3-diyl)bisphosphonate | Trifluoromethanesulfonic anhydride, 2,6-Di-tert-butyl-4-methylpyridine (DTBMP), Diethyl phosphite | -78 °C to 0 °C, then stir for 5h | nih.govacs.org |

Bisphosphonate Formation

The reaction of N-unsubstituted lactams, such as morpholin-3-one, with reagents like triethyl phosphite in the presence of phosphoryl chloride, yields geminal bisphosphonates. acs.org In this transformation, the carbonyl group of the lactam is converted into a carbon atom bonded to two phosphonate groups. The reaction proceeds readily with morpholin-3-one and thiomorpholin-3-one (B1266464) to afford the corresponding 1,1-bisphosphonates. acs.org These products can be subsequently dealkylated to form the corresponding bisphosphonic acids. acs.org

For instance, the reaction of morpholin-3-one with triethyl phosphite and phosphoryl chloride yields tetraethyl (morpholine-3,3-diyl)bisphosphonate. acs.org A similar reaction starting from this compound can be achieved using trifluoromethanesulfonic anhydride and diethyl phosphite, which also results in a bisphosphonate derivative. acs.org

Table 1: Synthesis of Bisphosphonate Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| Morpholin-3-one | 1. Triethyl phosphite, Phosphoryl chloride | Tetraethyl (morpholine-3,3-diyl)bisphosphonate acs.org |

Dehydrophosphonate Synthesis

In contrast to the formation of bisphosphonates from N-unsubstituted lactams, the presence of a protecting group on the nitrogen atom, such as the benzyl group in this compound, fundamentally alters the reaction's course. acs.org When this compound is reacted with triethyl phosphite and phosphoryl chloride, the reaction results in the formation of a dehydrophosphonate. acs.orgsemanticscholar.org This class of compounds is characterized by a carbon-carbon double bond adjacent to the phosphonate group.

This specific reactivity highlights the directing effect of the N-benzyl group, which facilitates an elimination step to form the unsaturated phosphonate rather than undergoing a second addition of the phosphite reagent. acs.org

Table 2: Synthesis of Dehydrophosphonate from this compound

| Starting Material | Reagents | Product |

|---|

Mechanistic Investigations of this compound Reactions

Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling product formation and optimizing synthetic routes. The derivatization pathways are heavily influenced by the nature of the substituents on the morpholinone core.

Reaction Mechanism Elucidation for Derivatization

Derivatization refers to the transformation of a chemical compound into a product, or derivative, of similar chemical structure. researchgate.net In the context of this compound, derivatization reactions primarily target the lactam functionality.

The formation of bisphosphonates and dehydrophosphonates from morpholin-3-one precursors involves the activation of the carbonyl group. acs.org In the reaction prompted by phosphoryl chloride, the lactam carbonyl oxygen is likely converted into a better leaving group. This is followed by the nucleophilic attack of the phosphite at the carbonyl carbon. In the case of N-unprotected lactams like morpholin-3-one, a second phosphite addition occurs at the same carbon, leading to the geminal bisphosphonate. acs.org

For N-benzylated lactams, the mechanism diverges after the initial phosphite addition. Instead of a second addition, an elimination reaction occurs, leading to the formation of a double bond and yielding the dehydrophosphonate product. acs.orgsemanticscholar.org This suggests the N-benzyl group either sterically hinders the second addition or electronically favors the elimination pathway.

Another studied derivatization involves the use of trifluoromethanesulfonic anhydride. This powerful electrophile activates the carbonyl group, facilitating the addition of diethyl phosphite to form the bisphosphonate. acs.org

Influence of Substituents on Reaction Pathways

Substituents play a critical role in directing the outcome of chemical reactions by modifying the electronic properties and steric environment of the reactive center. lumenlearning.com

The most significant substituent effect in the reactivity of the morpholin-3-one scaffold is observed when comparing the N-H of morpholin-3-one with the N-benzyl group of this compound. acs.org

Unsubstituted Nitrogen (N-H): The presence of a proton on the nitrogen atom in morpholin-3-one allows the reaction with triethyl phosphite and phosphoryl chloride to proceed to the corresponding geminal bisphosphonate. acs.org

N-Benzyl Group: The substitution of the nitrogen proton with a benzyl group in this compound completely changes the reaction pathway, leading exclusively to the dehydrophosphonate product under the same conditions. acs.orgsemanticscholar.org The bulky benzyl group may sterically block the second addition of the phosphite reagent required for bisphosphonate formation, thereby favoring the elimination pathway.

Furthermore, while not extensively detailed in the provided context for this specific molecule, general principles of physical organic chemistry suggest that substituents on the aromatic ring of the benzyl group could also modulate reactivity. lumenlearning.comunizin.org Electron-donating groups would increase the electron density on the nitrogen and potentially influence the reaction rate, whereas electron-withdrawing groups would have the opposite effect. unizin.org These modifications could fine-tune the electronic nature of the lactam and its susceptibility to various reagents.

Derivatives and Analogues of 4 Benzylmorpholin 3 One

Synthesis of Substituted 4-Benzylmorpholin-3-one Compounds

The synthesis of substituted derivatives of this compound can be broadly categorized by the site of modification: the morpholine (B109124) ring or the benzyl (B1604629) group. These substitutions are performed to explore structure-activity relationships and to generate novel chemical entities.

Functional groups can be introduced at various positions on the morpholine ring to create new derivatives. For instance, the carbon atom at the 2-position is a common site for substitution. A notable example is the synthesis of 2-aroylmorpholin-3-ones. The synthesis of N-benzyl-2-aroylmorpholin-3-ones can be achieved, which serves as a precursor for further stereoselective reactions. scribd.com This process involves creating keto and enol mixtures that can be isolated and characterized. scribd.com

Another strategy involves incorporating bulky substituents at other positions of the morpholine ring. For example, 6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholin-3-one has been synthesized by reacting the corresponding carbazolyloxy propanolamine (B44665) derivative with ethyl chlorooxoacetate in the presence of sodium hydroxide. asianpubs.org This method demonstrates the feasibility of adding complex functional groups to the morpholine backbone. asianpubs.org

Table 1: Examples of this compound Derivatives with Morpholine Ring Substitutions

| Compound Name | Position of Substitution | Functional Group Introduced |

|---|---|---|

| 2-Benzoyl-4-benzylmorpholin-3-one scribd.com | C-2 | Benzoyl |

| 6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholin-3-one asianpubs.org | C-6 | 9H-Carbazol-4-yloxymethyl |

| (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one ambeed.com | C-5 | Hydroxymethyl |

| 4-Benzyl-5-methylmorpholin-3-one ambeed.com | C-5 | Methyl |

The benzyl group attached to the nitrogen atom of the morpholine ring can also be modified. The fundamental synthesis of this compound involves the N-alkylation of morpholin-3-one (B89469) with benzyl bromide in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). nih.gov By employing substituted benzyl bromides in this reaction, derivatives with various functionalities on the aromatic ring of the benzyl group can be prepared.

Research into related compounds has shown that modifications to the benzyl group can significantly influence properties. For example, the synthesis of 2-(4-chlorobenzoyl)-4-benzylmorpholin-3-one and 2-(4-methoxybenzoyl)-4-benzylmorpholin-3-one has been reported, demonstrating the introduction of electron-withdrawing and electron-donating groups, respectively, onto an aromatic ring within the molecule's structure. scribd.com Although these specific examples modify a benzoyl group at the 2-position rather than the N-benzyl group itself, the synthetic principles are applicable for creating a range of N-substituted benzyl analogues. scribd.com

Exploration of Structural Variations and Their Impact on Reactivity Profiles

Structural variations, such as the presence or absence of the N-benzyl group, can have a profound impact on the reactivity of the morpholin-3-one core. A clear illustration of this is seen in the reaction of morpholin-3-one and its N-benzylated analogue with triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.gov

When morpholin-3-one (which has a hydrogen atom on the nitrogen) is subjected to these conditions, it readily provides the corresponding 1,1-bisphosphonate. nih.gov However, the protection of the nitrogen atom with a benzyl group, as in this compound, alters the course of the reaction. Instead of forming a bisphosphonate, the N-benzylated compound undergoes a reaction to form a dehydrophosphonate. nih.gov This demonstrates that the N-benzyl substituent changes the reactivity profile of the lactam, preventing the bis-addition of the phosphite and favoring an elimination pathway to yield an unsaturated phosphonate (B1237965). nih.gov

Chiral Derivatives of this compound and Their Stereochemical Characterization

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical concept in chemistry, as different enantiomers can exhibit distinct biological activities. wikipedia.org The development of chiral derivatives of this compound has been a focus of synthetic efforts, particularly for applications in medicinal chemistry.

A significant achievement in this area is the enantioselective synthesis of precursors for the antidepressant reboxetine, starting from racemic N-benzyl-2-benzoylmorpholin-3-ones. scribd.com This method uses a dynamic kinetic resolution-driven asymmetric transfer hydrogenation. scribd.com In this process, a chiral ruthenium catalyst facilitates the highly stereoselective reduction of the keto group in the 2-benzoyl substituent, controlling the stereochemistry at two adjacent stereocenters simultaneously. scribd.com This yields specific diastereomers, such as (2R,3S)- and (2S,3R)-2-(hydroxyphenylmethyl)-morpholin-3-ones, with excellent diastereoselectivity and enantioselectivity (>99% ee and dr). scribd.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Morpholin-3-one |

| 6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholin-3-one |

| 2-Benzoyl-4-benzylmorpholin-3-one |

| (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one |

| 4-Benzyl-5-methylmorpholin-3-one |

| 4-Benzyl-6-methylmorpholin-3-one |

| Ethyl chlorooxoacetate |

| Sodium hydride |

| Benzyl bromide |

| 2-(4-Chlorobenzoyl)-4-benzylmorpholin-3-one |

| 2-(4-Methoxybenzoyl)-4-benzylmorpholin-3-one |

| Triethyl phosphite |

| Phosphoryl chloride |

| (2R,3S)-2-(Hydroxyphenylmethyl)-morpholin-3-one |

| (2S,3R)-2-(Hydroxyphenylmethyl)-morpholin-3-one |

Applications of 4 Benzylmorpholin 3 One in Advanced Organic Synthesis

4-Benzylmorpholin-3-one as a Key Building Block in Heterocyclic Synthesis

The inherent reactivity of the this compound core makes it an excellent starting point for the synthesis of more complex heterocyclic systems. The lactam structure can be manipulated to build new rings and introduce diverse functionalities.

One notable application involves its reaction with triethyl phosphite (B83602) prompted by phosphoryl chloride. This process yields six-membered ring heterocyclic phosphonates or bisphosphonates. Specifically, when the nitrogen atom is protected, as in this compound, the reaction leads to the formation of dehydrophosphonates, such as Diethyl (4-benzyl-3,4-dihydro-2H-1,4-oxazin-5-yl)phosphonate. acs.org These resulting phosphonate (B1237965) scaffolds are of significant interest as potential building blocks in medicinal chemistry. acs.org

Furthermore, the morpholin-3-one (B89469) ring is a competent participant in cyclization reactions to create fused heterocyclic structures. For instance, the structural framework of this compound is analogous to other morpholinones that undergo reactions like triazole synthesis via click chemistry, suggesting its utility in generating novel fused heterocycles. Its role as a precursor extends to the formation of bridged δ-lactams, such as benzomorphanones, highlighting its utility in constructing intricate, multi-ring systems. mdpi.com

Role as a Synthetic Intermediate for Complex Molecular Architectures

The 4-benzylmorpholine (B76435) scaffold is frequently employed as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals. lookchem.comsmolecule.com The benzyl (B1604629) group serves as a stable protecting group for the morpholine (B109124) nitrogen, which can be removed in later synthetic stages, while the lactam carbonyl and adjacent methylene (B1212753) group provide sites for further functionalization.

This compound and its derivatives are pivotal precursors for a variety of other substituted morpholines. A significant example is in the stereoselective synthesis of the antidepressant drug reboxetine. scribd.com In this pathway, a derivative, racemic N-benzyl-2-benzoylmorpholin-3-one, is converted into highly functionalized (hydroxyphenylmethyl)morpholin-3-ones, which are key intermediates for all four stereoisomers of reboxetine. scribd.com This demonstrates the transformation of the basic this compound skeleton into more complex, biologically active morpholine structures. scribd.com

Additionally, derivatives like (R)-4-benzyl-5-methylmorpholin-3-one can act as precursors for other chiral morpholines, such as (S)-4-benzyl-3-methylmorpholine, through stereoselective reduction of the ketone. The conversion between different oxidation states and substitution patterns on the morpholine ring underscores the scaffold's versatility as a starting material. ycmou.ac.in

Preparation of Functionalized Derivatives for Downstream Synthesis

A key advantage of this compound is the ease with which it can be functionalized to create a library of derivatives for subsequent reactions. The methylene group adjacent to the carbonyl (at the C-2 position) is particularly amenable to substitution.

Research has shown the successful preparation of various 2-aroyl-4-benzylmorpholin-3-ones. scribd.com These derivatives are synthesized by reacting the parent compound with appropriate reagents and serve as critical precursors for asymmetric reactions. scribd.com The table below summarizes the synthesis of several such functionalized derivatives. scribd.com

| Derivative Name | Molecular Formula | Yield | Physical State | Melting Point (°C) |

| 2-Benzoyl-4-benzylmorpholin-3-one | C₁₈H₁₇NO₃ | - | - | - |

| 2-(4-Chlorobenzoyl)-4-benzylmorpholin-3-one | C₁₈H₁₆ClNO₃ | 93% | Pale yellow solid | 107.7−109.6 |

| 2-(4-Methylbenzoyl)-4-benzylmorpholin-3-one | C₁₉H₁₉NO₃ | 96% | - | - |

| 2-(4-Methoxybenzoyl)-4-benzylmorpholin-3-one | C₁₉H₁₉NO₄ | 96% | - | - |

Table 1: Synthesized derivatives of this compound and their properties. Data sourced from J. Org. Chem. 2013, 78, 8396-8404. scribd.com

Another functionalization strategy involves the reaction with triethyl phosphite to yield phosphonates, as previously mentioned, effectively converting the lactam into a functionalized enamine derivative for further use. acs.org

Stereochemical Control in Syntheses Utilizing this compound

Controlling stereochemistry is fundamental in modern drug discovery, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. beilstein-journals.org The this compound scaffold has been instrumental in developing synthetic methods that achieve high levels of stereochemical control.

A landmark study demonstrated a dynamic kinetic resolution-driven asymmetric transfer hydrogenation of racemic N-benzyl-2-benzoylmorpholin-3-ones. scribd.com This process allows for the simultaneous and highly selective control of two adjacent stereocenters in a single step. scribd.com Using a chiral Ruthenium catalyst, specific stereoisomers of 2-(hydroxyphenylmethyl)morpholin-3-ones were produced with excellent diastereoselectivity and enantioselectivity, which were then carried on to synthesize specific stereoisomers of reboxetine. scribd.com

The results from this stereoselective reduction are detailed in the table below.

| Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (2R,3S)-2-(hydroxyphenylmethyl)morpholin-3-one | 99:1 | 99% |

| (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-one | 99:1 | >99% |

| (2R,3S)-2-((4-chlorophenyl)(hydroxy)methyl)morpholin-3-one | 99:1 | 99% |

Table 2: Stereochemical outcomes of the asymmetric transfer hydrogenation of N-benzyl-2-benzoylmorpholin-3-one derivatives. Data sourced from J. Org. Chem. 2013, 78, 8396-8404. scribd.com

Other strategies for achieving stereocontrol include the use of chiral reducing agents, such as sodium borohydride (B1222165) in the presence of chiral catalysts like (S)-BINOL-derived ligands, to reduce ketone precursors to a desired enantiomer. The inherent chirality of starting materials derived from the chiral pool, such as amino acids, is another established method for producing enantiomerically pure morpholines. ru.nl These advanced methods highlight the importance of the morpholine scaffold in asymmetric synthesis.

Medicinal Chemistry Applications of the 4 Benzylmorpholin 3 One Scaffold

4-Benzylmorpholin-3-one as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery. nih.govcncb.ac.cnscielo.br The morpholine (B109124) ring and its derivatives, particularly morpholinones, are widely regarded as privileged heterocycles in the design of new drugs. researchgate.net

The this compound structure combines key features that contribute to its privileged status. The morpholine ring itself offers a favorable balance of water solubility and metabolic stability, while the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets. The addition of the benzyl (B1604629) group at the N-4 position enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes. This combination of properties makes the this compound scaffold a versatile building block for creating libraries of compounds with the potential to interact with a wide range of proteins and enzymes. nih.govsmolecule.comycmou.ac.in

Design and Synthesis of Bioactive Compounds Incorporating the this compound Moiety

The inherent versatility of the this compound scaffold has spurred the design and synthesis of numerous bioactive compounds. nih.govnih.gov Synthetic strategies often involve the construction of the morpholinone ring through methods like intermolecular cyclizations or advanced multicomponent reactions. researchgate.net These approaches allow for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).

A notable example is the design of potent antimalarial agents. Researchers have synthesized series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues that incorporate the benzylmorpholine moiety. nih.govdoi.org These syntheses are often efficient, starting from readily available materials and proceeding through short reaction sequences, which is advantageous for creating compound libraries for screening purposes. nih.govdoi.org The primary goal of such synthetic efforts is to produce novel molecules with significant biological activity against challenging diseases.

Development of Pharmaceutical Intermediates from this compound

The this compound structure is not only a scaffold for new drug discovery but also a critical intermediate in the synthesis of established pharmaceuticals and late-stage clinical candidates.

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. chemicalbook.compharmaffiliates.comdrugbank.com A key intermediate in its production is 4-benzyl-2-hydroxy-morpholin-3-one. chemicalbook.com The synthesis of Aprepitant is a highly streamlined and efficient process that relies on a stereoselective Lewis acid-catalyzed reaction to construct the core morpholine structure. acs.org The importance of the this compound core is further highlighted by its presence in several synthesis-related impurities, such as (2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one. cymitquimica.com

In the fight against malaria, particularly strains resistant to existing drugs, new chemical entities are urgently needed. doi.org The this compound scaffold has been incorporated into novel antimalarial drug candidates. Specifically, a series of dispiro 1,2,4,5-tetraoxane analogues containing a benzylmorpholine group have been developed. nih.govdoi.org

These compounds have shown remarkable potency. One such derivative, designated N205, exhibited an in vitro half-maximal inhibitory concentration (IC50) against the 3D7 strain of Plasmodium falciparum as low as 0.84 nM. nih.gov The synthetic route developed for these compounds is amenable to parallel synthesis, which facilitates extensive SAR studies to optimize the antimalarial activity. researchgate.net These efforts are aimed at creating next-generation antimalarials, including those that could potentially offer a single-dose cure. doi.orgresearchgate.net

Table 1: Bioactive Compounds Derived from this compound

| Derivative Class | Target/Application | Example Compound | Key Findings |

|---|---|---|---|

| Aprepitant Intermediate | NK1 Receptor Antagonist (Antiemetic) | 4-Benzyl-2-hydroxy-morpholin-3-one chemicalbook.com | Crucial intermediate in the high-yield synthesis of the approved drug Aprepitant. acs.org |

| Antimalarial Agents | Plasmodium falciparum | N205 (benzylamino dispiro 1,2,4,5-tetraoxane) nih.gov | Potent in vitro activity (IC50 = 0.84 nM) and a promising lead for single-dose malaria treatment. nih.govdoi.org |

| Thrombin Inhibitors | Thrombin (Anticoagulant) | (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester | A chiral precursor for developing thrombin inhibitors. |

| Investigational Agents | Neurological/Inflammatory Disorders | 1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine smolecule.com | Investigated as a potential lead compound for neurological or inflammatory diseases. smolecule.com |

The utility of the this compound scaffold extends to other therapeutic areas. smolecule.comchemicalbook.com Derivatives are being explored for a range of potential applications:

(S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester has been identified as a key precursor for the synthesis of thrombin inhibitors, which are a class of anticoagulant drugs.

1-(4-Benzylmorpholin-3-yl)-N,N-dimethylmethanamine is another derivative that has been investigated as a potential lead compound for treating neurological disorders or inflammatory diseases, showcasing the scaffold's broad applicability. smolecule.com

These examples underscore the role of this compound as a versatile starting point for developing drug candidates targeting a variety of biological pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The this compound scaffold is well-suited for such investigations due to its synthetic tractability.

For the anti-malarial tetraoxane (B8471865) derivatives , SAR studies have been crucial for optimizing potency. Research has shown that the morpholine ring is a critical component for activity, as its replacement with other heterocyclic systems, such as azetidine-3-amine, led to a decrease in antimalarial efficacy. researchgate.net The ability to perform parallel synthesis on this class of compounds has enabled a systematic investigation of how different substituents on the scaffold affect its activity against Plasmodium falciparum. doi.orgresearchgate.net

In the development of thrombin inhibitors from (S)-(4-benzylmorpholin-3-yl)acetic acid methyl ester, SAR studies revealed that modifications to the benzyl group have a significant impact on the compound's binding affinity and selectivity for the thrombin enzyme. The introduction of various electron-donating or electron-withdrawing groups on the benzyl ring altered the interaction profile, providing clear directions for further structural optimization to enhance the desired pharmacological properties.

Table 2: Summary of SAR Findings for this compound Derivatives

| Derivative Class | Structural Modification | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Antimalarial Tetraoxanes | Replacement of the morpholine ring with azetidine-3-amine. | Decreased antimalarial activity. | researchgate.net |

| Thrombin Inhibitors | Introduction of electron-donating or -withdrawing groups on the benzyl moiety. | Significantly influenced binding affinity and selectivity for thrombin. | |

Morpholine Ring as a Pharmacophore in Medicinal Chemistry

The structural and electronic features of the morpholine ring are central to its pharmacophoric role. The presence of the oxygen atom and the nitrogen atom allows for a range of non-covalent interactions. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, which is weakly basic (pKa ≈ 8.7), can also accept a hydrogen bond. thieme-connect.comtaylorandfrancis.com This dual capability for hydrogen bonding, coupled with the potential for hydrophobic interactions, enables morpholine-containing compounds to bind effectively to the active sites of enzymes and receptors. taylorandfrancis.combiosynce.com The characteristic chair-like conformation of the morpholine ring provides a defined three-dimensional geometry that can orient substituents in a spatially optimal manner for target engagement. acs.orgnih.gov

One of the most significant advantages of incorporating a morpholine ring is the modulation of a compound's pharmacokinetic properties. acs.orgbenthamdirect.com The inherent polarity imparted by the heteroatoms often leads to improved aqueous solubility, a critical factor for drug absorption and distribution. thieme-connect.combiosynce.com Furthermore, the morpholine ring generally exhibits good metabolic stability. thieme-connect.comtaylorandfrancis.com It is less susceptible to metabolic degradation compared to other cyclic amines, which contributes to a longer half-life and improved bioavailability in vivo. sci-hub.se The electron-withdrawing effect of the oxygen atom makes the ring relatively electron-deficient, which can protect it from oxidative metabolism by enzymes such as cytochrome P450. researchgate.netthieme-connect.com

The value of the morpholine ring is evident in the numerous approved drugs that feature this scaffold. nih.govresearchgate.net These drugs span a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, highlighting the broad applicability of this pharmacophore. nih.govthieme-connect.combenthamdirect.com For instance, in many kinase inhibitors, the morpholine moiety is crucial for binding to the hinge region of the enzyme. benthamdirect.comdrughunter.com

The strategic use of morpholine as a bioisosteric replacement for other cyclic amines, such as piperidine (B6355638) or piperazine, is a common tactic in drug design. thieme-connect.comu-tokyo.ac.jp This substitution can fine-tune a molecule's basicity, lipophilicity, and metabolic stability to optimize its drug-like properties. thieme-connect.comnih.gov Research has also explored the development of morpholine isosteres to retain the beneficial conformational and binding properties while potentially overcoming metabolic liabilities. drughunter.comenamine.net

Table 1: Research Findings on Morpholine-Containing Compounds This table is for informational purposes only and does not constitute medical advice.

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Kinase Inhibitors | Targeting PI3K/Akt/mTOR pathway | The morpholine ring is often essential for binding to the kinase hinge region, enhancing potency and selectivity. | benthamdirect.comdrughunter.com |

| CNS Agents | Improving blood-brain barrier permeability | The balanced lipophilic-hydrophilic nature of morpholine aids in crossing the blood-brain barrier. | acs.orgnih.gov |

| Antimicrobial Agents | Structure-Activity Relationship (SAR) studies | Introduction of a morpholine ring in certain scaffolds has been shown to improve antimicrobial activity. | nih.govresearchgate.net |

| Anti-inflammatory Agents | Bioisosteric replacement | Replacing other cyclic amines with morpholine has led to compounds with improved pharmacokinetic profiles. | u-tokyo.ac.jpnih.gov |

Computational and Theoretical Investigations of 4 Benzylmorpholin 3 One

Molecular Modeling and Conformational Analysis of 4-Benzylmorpholin-3-one

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound, which dictates its physical properties and biological interactions. These studies explore the various spatial arrangements of the atoms (conformations) and their relative energies.

Conformational studies on similar benzyl-substituted heterocyclic systems, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines and 5-benzylimidazolidin-4-ones, have been performed using molecular mechanics calculations, single-crystal X-ray analysis, and NMR spectroscopy. For this compound, the primary degrees of conformational freedom are the puckering of the morpholin-3-one (B89469) ring and the rotation around the bond connecting the benzyl (B1604629) group to the nitrogen atom.

The morpholine (B109124) ring is expected to adopt a chair or a twisted-boat conformation. However, in morpholin-3-one, the presence of the carbonyl group and the planar amide bond introduces some rigidity, making a half-chair or envelope conformation more likely. The benzyl group's orientation is crucial; it can exist in pseudo-equatorial or pseudo-axial positions, with the pseudo-equatorial conformation generally being energetically favored to minimize steric hindrance.

Computational studies on analogous benzyl-substituted N-heterocycles reveal that the rotation of the benzyl group is subject to subtle steric and electronic interactions. The phenyl ring of the benzyl group may orient itself in various positions relative to the morpholinone ring, leading to different stable conformers. The energy differences between these conformers are often small (typically < 2 kcal/mol), suggesting that the benzyl group may be relatively free to rotate at ambient temperatures.

Table 1: Illustrative Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical findings for similar molecules.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) |

|---|---|---|---|

| 1 (Global Minimum) | Half-Chair Ring, Pseudo-Equatorial Benzyl (anti) | 0.00 | ~175° |

| 2 | Half-Chair Ring, Pseudo-Equatorial Benzyl (gauche) | 0.85 | ~65° |

| 3 | Envelope Ring, Pseudo-Equatorial Benzyl (anti) | 1.50 | ~180° |

| 4 | Half-Chair Ring, Pseudo-Axial Benzyl | 3.20 | ~170° |

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their reactivity. These studies for this compound would involve calculating its molecular orbitals, charge distribution, and molecular electrostatic potential (MEP).

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely localized on the electron-rich benzyl ring and the oxygen atoms, while the LUMO may be centered on the carbonyl group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In the MEP of this compound, negative potential (red regions) would be expected around the carbonyl oxygen and the ether oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue regions) would likely be found around the N-H or C-H protons, suggesting sites for nucleophilic interaction.

Table 2: Illustrative Calculated Electronic Properties for this compound using DFT (B3LYP/6-31G)* This table presents hypothetical data based on typical findings for similar molecules.

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.9 D | Indicates a moderately polar molecule |

| Mulliken Atomic Charge on C=O Carbon | +0.55 | Indicates an electrophilic center |

| Mulliken Atomic Charge on C=O Oxygen | -0.52 | Indicates a nucleophilic center |

Prediction of Reaction Outcomes and Stereoselectivity

Computational chemistry plays a crucial role in predicting the outcomes and stereoselectivity of chemical reactions. While specific predictive models for reactions involving this compound are not published, the established methodologies are applicable.

For instance, reactions such as alkylation at the nitrogen, reduction of the carbonyl group, or electrophilic substitution on the benzyl ring could be modeled. By calculating the transition state energies for different possible reaction pathways, chemists can predict which products are most likely to form. DFT calculations are a primary tool for mapping these potential energy surfaces.

Predicting stereoselectivity, the preferential formation of one stereoisomer over another, is a more complex challenge. For reactions creating a new chiral center on the morpholin-3-one ring, computational models can be used to calculate the energies of the diastereomeric transition states. The energy difference between these transition states can be used to predict the diastereomeric ratio of the products. Machine learning approaches, trained on large datasets of experimental reactions, are also emerging as a powerful tool for predicting reaction outcomes and stereoselectivity, though their application to novel scaffolds like this compound would require specific model training or adaptation.

Computational Approaches to Scaffold Design and Derivatization

The this compound structure can serve as a molecular scaffold for the design of new compounds with desired properties, particularly in medicinal chemistry. The morpholine ring is a common feature in many bioactive compounds, valued for improving properties like solubility. Computational techniques such as fragment-based drug design (FBDD) and scaffold hopping are instrumental in this process.

In a typical workflow, the this compound scaffold would be computationally "decorated" with different functional groups at various positions (e.g., substitutions on the benzyl ring or at the C-2, C-5, or C-6 positions of the morpholine ring). Large virtual libraries of these derivatives can be generated and then screened in silico against a biological target using molecular docking simulations.

Scaffold hopping is another strategy where a core structure, like the morpholin-3-one ring, is replaced by another group that maintains similar spatial and electronic features but may offer improved synthetic accessibility or pharmacokinetic properties. Computational analysis of shape and pharmacophore features guides the selection of suitable replacement scaffolds. These approaches accelerate the discovery of novel and potent derivatives by prioritizing the most promising candidates for chemical synthesis and experimental testing.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Benzylmorpholin-3-one with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or cyclization of benzyl-substituted precursors. For example, column chromatography with EtOAc/MeOH (5:1) and 0.25% Et₃N is effective for purification . Optimization should focus on controlling reaction temperature (e.g., avoiding decomposition above 245°C, as seen in related morpholinone derivatives ) and stoichiometric ratios of reagents. Purity (>95%) can be confirmed via HPLC or LC-MS, referencing protocols for similar compounds .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare ¹H/¹³C NMR spectra to published data. For example, benzyl protons in related morpholinones resonate at δ 7.2–7.4 ppm, while carbonyl groups appear at ~170 ppm in ¹³C NMR .

- X-ray Diffraction : Crystallize the compound and analyze unit cell parameters (e.g., monoclinic systems observed in fluorinated morpholinone analogs ).

Q. What analytical techniques are recommended for assessing the purity of this compound in academic settings?

- Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) for quantifying organic impurities.

- TGA/DSC to evaluate thermal stability (decomposition temperatures >200°C are typical for morpholinones ).

- Elemental Analysis to verify stoichiometry (C₁₁H₁₃NO₂ for this compound ).

Advanced Research Questions

Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer :

Validate computational models : Cross-check density functional theory (DFT) calculations with experimental crystallographic data (e.g., bond angles/lengths from X-ray structures ).

Iterative refinement : Adjust solvent effects or conformational sampling in simulations. For example, CDCl3 solvent shifts in NMR may require explicit solvent modeling .

Leverage databases : Compare with NIST Chemistry WebBook entries for analogous compounds to identify systematic errors .

Q. What strategies can be employed to design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Introduce substituents at the benzyl or morpholinone positions (e.g., fluorination at the phenyl ring, as seen in 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one ).

- Bioisosteric replacement : Replace the morpholinone oxygen with sulfur or nitrogen, guided by synthetic routes for related oxazolidinones .

- Pharmacophore mapping : Use docking studies to prioritize derivatives with predicted binding affinity to target proteins (e.g., enzymes inhibited by morpholinone-containing drugs ).

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis, particularly in impurity profiles?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation.

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, reaction time) to identify critical quality attributes .

- Impurity tracking : Use LC-MS to characterize by-products (e.g., oxidation of the benzyl group or ring-opening products ).

Q. What approaches are suitable for resolving spectral overlaps in complex mixtures containing this compound and its degradation products?

- Methodological Answer :

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in ¹H NMR by correlating proton-proton and proton-carbon couplings .

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass matching (e.g., +16 Da shifts indicating hydroxylation ).

- Multivariate Analysis : Apply PCA or PLS to chromatographic data to deconvolute co-eluting peaks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for this compound across different assay platforms?

- Methodological Answer :

Assay validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

Solubility/pH effects : Test compound stability in assay buffers; morpholinones may degrade under acidic conditions .

Control benchmarking : Compare with known inhibitors (e.g., benzophenone-3 or parabens in enzymatic assays ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.